molecular formula C8H4Br2F3NO B7896277 N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide

N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B7896277
M. Wt: 346.93 g/mol
InChI Key: STNKFGYKLJCJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of bromine, fluorine, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of N-(2,5-dibromophenyl)acetamide with different arylboronic acids under moderate to good yields . The reaction conditions typically involve the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds with various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both bromine and trifluoroacetamide groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

N-(2,5-dibromophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F3NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKFGYKLJCJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.